molecular formula C12H21BrO4 B12544943 Diethyl 2-bromo-3-tert-butylbutanedioate CAS No. 142009-34-5

Diethyl 2-bromo-3-tert-butylbutanedioate

Cat. No.: B12544943
CAS No.: 142009-34-5
M. Wt: 309.20 g/mol
InChI Key: DLFSKURHYHRYJV-UHFFFAOYSA-N
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Description

Diethyl 2-bromo-3-tert-butylbutanedioate is an organic compound with the molecular formula C12H21BrO4. It is a derivative of butanedioic acid and is characterized by the presence of a bromine atom and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-bromo-3-tert-butylbutanedioate can be synthesized through the bromination of diethyl 3-tert-butylbutanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds as follows:

Diethyl 3-tert-butylbutanedioate+Br2Diethyl 2-bromo-3-tert-butylbutanedioate\text{Diethyl 3-tert-butylbutanedioate} + \text{Br}_2 \rightarrow \text{this compound} Diethyl 3-tert-butylbutanedioate+Br2​→Diethyl 2-bromo-3-tert-butylbutanedioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-bromo-3-tert-butylbutanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

    Reduction: The compound can be reduced to form diethyl 3-tert-butylbutanedioate.

    Oxidation: Oxidative conditions can lead to the formation of diethyl 2-bromo-3-tert-butylbutanedioic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Diethyl 3-tert-butylbutanedioate derivatives.

    Reduction: Diethyl 3-tert-butylbutanedioate.

    Oxidation: Diethyl 2-bromo-3-tert-butylbutanedioic acid.

Scientific Research Applications

Diethyl 2-bromo-3-tert-butylbutanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-bromo-3-tert-butylbutanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-bromo-2-methylmalonate: Similar in structure but with a methyl group instead of a tert-butyl group.

    Diethyl 2-bromo-2-ethylmalonate: Contains an ethyl group instead of a tert-butyl group.

    Diethyl 2-bromo-2-phenylmalonate: Features a phenyl group instead of a tert-butyl group.

Uniqueness

Diethyl 2-bromo-3-tert-butylbutanedioate is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This influences its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.

Properties

CAS No.

142009-34-5

Molecular Formula

C12H21BrO4

Molecular Weight

309.20 g/mol

IUPAC Name

diethyl 2-bromo-3-tert-butylbutanedioate

InChI

InChI=1S/C12H21BrO4/c1-6-16-10(14)8(12(3,4)5)9(13)11(15)17-7-2/h8-9H,6-7H2,1-5H3

InChI Key

DLFSKURHYHRYJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)C(C)(C)C

Origin of Product

United States

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